Molecular Weight & Scaffold Size: A Key Differentiator for Fragment-Based Design
The molecular weight of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane is 197.27 g/mol, positioning it within the optimal range for fragment-based drug discovery (typically <250 Da) [1]. In contrast, the structurally similar 9-benzyl derivative has a molecular weight of 415.3 g/mol, which is more than double the target compound's mass [2]. This substantial difference in molecular weight directly impacts physicochemical properties and synthetic tractability.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 197.27 g/mol |
| Comparator Or Baseline | 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide: 415.3 g/mol |
| Quantified Difference | 218.03 g/mol higher for the comparator (110.5% increase) |
| Conditions | Computed molecular weights based on molecular formula [1][2] |
Why This Matters
This significant difference in molecular weight dictates that the target compound is a more versatile and size-appropriate building block for early-stage drug discovery, while the benzyl analog is a more advanced intermediate unsuitable for fragment-based screening.
- [1] PubChem. (2026). 1,4-Dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. National Center for Biotechnology Information. CID 59731842. View Source
- [2] PubChem. (2026). 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide. National Center for Biotechnology Information. CID 91800885. View Source
